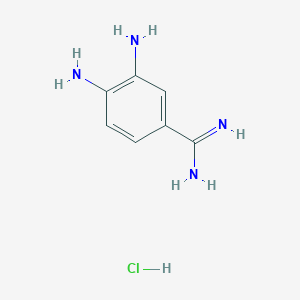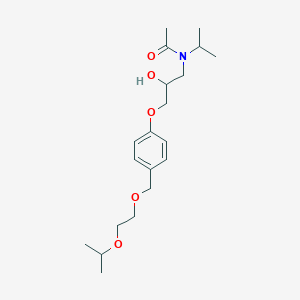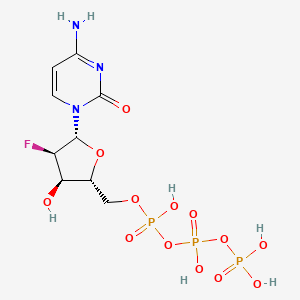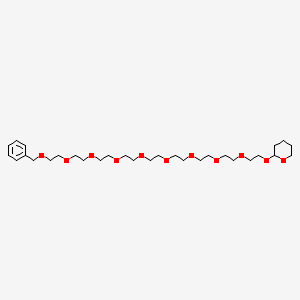
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O3 It is a derivative of acetophenone, characterized by the presence of hydroxyl groups and methyl groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dihydroxy-3,4,5-trimethylbenzaldehyde.
Reaction with Acetic Anhydride: The aldehyde undergoes a reaction with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the desired ketone.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cellular Pathways: It may modulate cellular signaling pathways, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4,5-Trimethylphenyl)ethanone: Similar structure but lacks hydroxyl groups.
1-(2,4,6-Trimethylphenyl)ethanone: Similar structure with different positions of methyl groups.
1-(2,4,6-Trihydroxy-3-methylphenyl)ethanone: Similar structure with additional hydroxyl groups.
Uniqueness
1-(2,6-Dihydroxy-3,4,5-trimethylphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl and methyl groups on the aromatic ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66842-24-8 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(2,6-dihydroxy-3,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-5-6(2)10(13)9(8(4)12)11(14)7(5)3/h13-14H,1-4H3 |
InChI-Schlüssel |
MAKBJQYMAQEWDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)O)C(=O)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)O)C(=O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


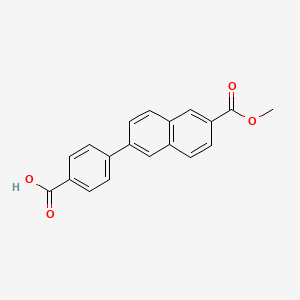

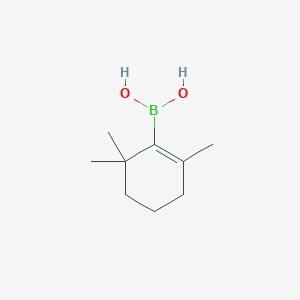
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
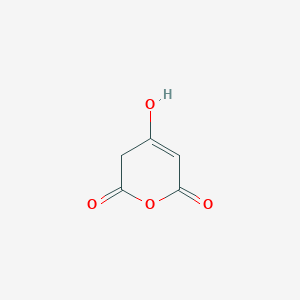
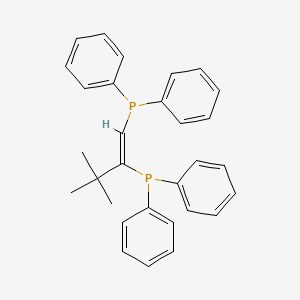
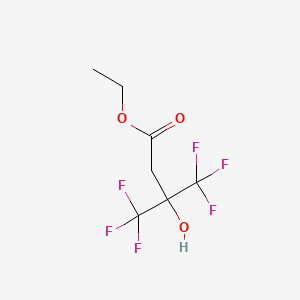
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
